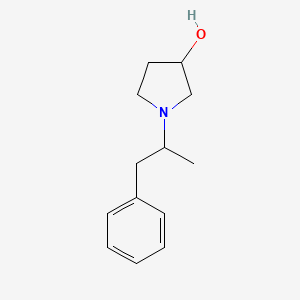

1-(1-Phenylpropan-2-yl)pyrrolidin-3-ol

Description

1-(1-Phenylpropan-2-yl)pyrrolidin-3-ol is a pyrrolidine derivative characterized by a hydroxyl group at the 3-position of the pyrrolidine ring and a 1-phenylpropan-2-yl substituent on the nitrogen atom. The compound’s stereochemistry and substituent arrangement influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for its biological activity.

Properties

CAS No. |

2097992-12-4 |

|---|---|

Molecular Formula |

C13H19NO |

Molecular Weight |

205.3 g/mol |

IUPAC Name |

1-(1-phenylpropan-2-yl)pyrrolidin-3-ol |

InChI |

InChI=1S/C13H19NO/c1-11(14-8-7-13(15)10-14)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3 |

InChI Key |

BIBDXFAWHNINPY-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=CC=C1)N2CCC(C2)O |

Canonical SMILES |

CC(CC1=CC=CC=C1)N2CCC(C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Pyrrolidin-3-ol Derivatives

The following table compares 1-(1-Phenylpropan-2-yl)pyrrolidin-3-ol with structurally related compounds, emphasizing substituent effects, molecular properties, and biological activities:

Key Observations:

Substituent Effects on Lipophilicity: The 1-phenylpropan-2-yl group in the target compound introduces moderate lipophilicity, comparable to 2-phenylethyl derivatives . Electron-withdrawing groups (e.g., trifluoromethyl ) enhance metabolic stability but may reduce solubility.

Stereochemical Influence: Chiral centers, as in (S)-1-(2-aminophenyl)pyrrolidin-3-ol , significantly affect receptor binding. The target compound’s stereochemistry (if resolved) could similarly modulate activity.

Biological Activity Trends: Pyrrolidin-3-ol derivatives with aromatic N-substituents (e.g., phenethyl , phenylpropan-2-yl) often exhibit antiviral or kinase-inhibiting properties due to aromatic stacking interactions. Aminoethyl or aminophenyl substituents enhance solubility and hydrogen-bonding capacity, favoring antimicrobial or CNS-targeted applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-Phenylpropan-2-yl)pyrrolidin-3-ol, and what experimental conditions optimize yield?

- Methodology : A multi-step synthesis is typically employed, starting with a phenylpropan-2-yl precursor and pyrrolidine derivatives. For example, refluxing with chloranil in xylene (10 mL, 25–30 hours) followed by NaOH washing, solvent removal, and recrystallization from methanol can yield structurally similar pyrrolidine derivatives (e.g., 4-aroyl-3-sulfonylpyrroles) . Catalysts like KMnO₄ or LiAlH₄ may enhance oxidation/reduction steps, as seen in analogous chiral pyrrolidin-3-ol syntheses .

- Key Considerations : Monitor reaction progression via TLC or HPLC. Purification via column chromatography or recrystallization is critical to isolate enantiomers, given the compound's stereochemical sensitivity .

Q. How can researchers verify the stereochemical purity of 1-(1-Phenylpropan-2-yl)pyrrolidin-3-ol?

- Methodology : Use chiral HPLC with a cellulose-based column or polarimetry to distinguish enantiomers. X-ray crystallography (e.g., Cu-Kα radiation, R-factor < 0.06) provides definitive structural confirmation, as demonstrated for 3-phenyl-1-(pyrrol-2-yl)prop-2-en-1-one .

- Validation : Compare experimental optical rotation values with literature data for analogous compounds, such as (S)-1-(pyridin-2-yl)pyrrolidin-3-ol (CAS 895588-71-3) .

Q. What safety protocols are essential for handling 1-(1-Phenylpropan-2-yl)pyrrolidin-3-ol in laboratory settings?

- Guidelines : Follow GHS hazard classifications (e.g., H302, H315, H319) for similar pyrrolidine derivatives. Use PPE (gloves, goggles, fume hoods) and avoid inhalation or skin contact. Store at 2–8°C under inert gas to prevent degradation .

- Emergency Measures : For exposure, rinse eyes/skin with water (15+ minutes) and seek medical attention. Spills require neutralization with absorbents like vermiculite .

Advanced Research Questions

Q. How do enantiomeric forms of 1-(1-Phenylpropan-2-yl)prolidin-3-ol influence its biological activity?

- Approach : Compare (R)- and (S)-enantiomers using in vitro receptor-binding assays (e.g., GPCRs or enzymes). For example, (S)-enantiomers of pyrrolidin-3-ol derivatives show distinct interactions with pyridine-containing receptors .

- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to model enantiomer-receptor interactions. Validate with IC₅₀ values from dose-response studies .

Q. What analytical techniques resolve contradictions in reported physicochemical properties of pyrrolidin-3-ol derivatives?

- Techniques :

- Thermal Stability : DSC/TGA to assess decomposition temperatures (e.g., 150–200°C for similar compounds) .

- Solubility : Use shake-flask method with HPLC quantification in polar/nonpolar solvents .

- Case Study : Discrepancies in melting points (e.g., 132–135°C vs. 140–142°C) may arise from polymorphic forms, resolvable via PXRD .

Q. Can computational models predict the metabolic pathways of 1-(1-Phenylpropan-2-yl)pyrrolidin-3-ol?

- Tools : Employ retrosynthesis AI (e.g., Reaxys or Pistachio models) to map potential Phase I/II metabolites. For example, hydroxylation at the pyrrolidine ring or N-demethylation pathways are common .

- Validation : Compare predictions with in vitro hepatocyte assays and LC-MS/MS metabolite profiling .

Methodological Challenges and Solutions

Q. How to address low yields in the alkylation step during synthesis?

- Optimization : Increase reaction time (48+ hours) or use phase-transfer catalysts (e.g., TBAB). For sterically hindered intermediates, microwave-assisted synthesis (100°C, 300 W) reduces side reactions .

Q. What strategies mitigate racemization during purification?

- Solution : Use low-temperature recrystallization (e.g., –20°C in methanol) and avoid acidic/basic conditions. Chiral stationary phases in HPLC prevent enantiomer mixing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.